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Abstract

N-Propionylethanolamine, systematically known as N-(2-hydroxyethyl)propanamide, is a
member of the N-acylethanolamine (NAE) family of lipid signaling molecules. While less
studied than its longer-chain counterparts like anandamide and oleoylethanolamide, N-
propionylethanolamine holds potential for unique biological activities and therapeutic
applications. This technical guide provides a comprehensive overview of the molecular
structure of N-propionylethanolamine, including its chemical identity, physicochemical
properties, and spectroscopic signature. Furthermore, it delves into the broader context of NAE
biosynthesis and signaling, offering insights into the potential biological roles and experimental
considerations for this specific short-chain NAE.

Molecular Identity and Structure

N-Propionylethanolamine is an amide formed from the condensation of propionic acid and
ethanolamine. Its molecular structure is characterized by a short propionyl acyl chain attached
to the nitrogen atom of an ethanolamine backbone.

Table 1: Chemical Identifiers for N-Propionylethanolamine
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Identifier Value

Systematic Name N-(2-hydroxyethyl)propanamide

Common Name N-Propionylethanolamine

CAS Number 18266-55-2[1]

Molecular Formula CsH11NO:2

Molecular Weight 117.15 g/mol

SMILES CCC(=O)NCCO

inchi InChl=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-
4H2,1H3,(H,6,8)[2]

InChlKey GQKLTNAIFDFUDN-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of N-propionylethanolamine are crucial for understanding its
behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Data for N-Propionylethanolamine

Property Value Source

Melting Point 46-48 °C ChemicalBook][3]
Boiling Point 203 °C at 10 mmHg ChemicalBook][3]
Water Solubility Soluble ChemicalBook[3]

logP (Predicted) -0.852 SIELC Technologies[4]
pKa (Predicted) 14.49 + 0.10 ChemicalBook][3]

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of N-
propionylethanolamine.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of N-propionylethanolamine provides information about the chemical
environment of its hydrogen atoms. The spectrum is characterized by distinct signals
corresponding to the ethyl group of the propionyl moiety and the two methylene groups of the
ethanolamine backbone. A representative *H NMR spectrum is available from ChemicalBook.

[2]

Table 3: Predicted *H NMR Chemical Shifts for N-Propionylethanolamine

Protons Chemical Shift Multiplicity Integration
(ppm)
CHs (propionyl) ~1.1 Triplet 3H
CHz2 (propionyl) ~2.2 Quartet 2H
N-CH:2 ~3.4 Triplet 2H
O-CH:2 ~3.7 Triplet 2H
OH Variable Singlet (broad) 1H
NH Variable Singlet (broad) 1H

Note: Predicted values are based on standard chemical shift tables and may vary depending
on the solvent and experimental conditions.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 4: Predicted 3C NMR Chemical Shifts for N-Propionylethanolamine
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Carbon Chemical Shift (ppm)
CHs (propionyl) ~10

CHz (propionyl) ~30

N-CH: ~42

O-CH:2 ~61

C=0 (amide) ~175

Note: Predicted values are based on standard chemical shift tables and may vary depending

on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-propionylethanolamine displays characteristic absorption bands

corresponding to its functional groups.

Table 5: Characteristic IR Absorption Bands for N-Propionylethanolamine

Functional Group Wavenumber (cm~?) Intensity

O-H stretch (alcohol) 3500-3200 Strong, Broad
N-H stretch (amide) 3400-3250 Medium

C-H stretch (alkane) 2950-2850 Medium to Strong
C=0 stretch (amide I) 1690-1630 Strong

N-H bend (amide I1) 1550-1510 Medium

C-N stretch 1400-1000 Medium

C-O stretch 1260-1000 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The fragmentation of N-propionylethanolamine upon ionization is expected to
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involve cleavage of the amide bond and the alkyl chain.

Table 6: Expected Key Fragments in the Mass Spectrum of N-Propionylethanolamine

m/z Fragment lon Description

117 [CsH11NO2]* Molecular lon (M+)

100 [M - OH]* Loss of hydroxyl radical

88 [M - CzHs]* Loss of ethyl radical

24 [CH2=NH-CH2CH20H]* McLafferty rearrangement
product

57 [CH3CH2CQ]* Propionyl cation

44 [HOCH2CHz]* Hydroxyethyl cation

Synthesis and Experimental Protocols

N-propionylethanolamine can be synthesized through the acylation of ethanolamine with

propionyl chloride or propionic anhydride. A general experimental protocol is provided below.

Synthesis of N-(2-hydroxyethyl)propanamide

Materials:

Ethanolamine

e Propionyl chloride

 Triethylamine or other suitable base

e Anhydrous diethyl ether or other suitable solvent
e Sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate
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Protocol:

¢ Dissolve ethanolamine in anhydrous diethyl ether in a round-bottom flask equipped with a
magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

e Add triethylamine to the solution.

e Slowly add a solution of propionyl chloride in anhydrous diethyl ether dropwise to the stirred
mixture.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, quench the reaction by adding water.

o Separate the organic layer and wash it sequentially with dilute sodium bicarbonate solution,
water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography or distillation to yield pure N-(2-
hydroxyethyl)propanamide.

Biological Context and Signaling Pathways

N-acylethanolamines (NAES) are a class of lipid signaling molecules involved in a wide range
of physiological processes, including inflammation, pain, and energy metabolism.[5][6][7] They
are biosynthesized from N-acyl-phosphatidylethanolamines (NAPES) through the action of
phospholipase D.[7]

The biological effects of NAEs are often mediated by specific receptors, such as cannabinoid
receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARS).[5][7] While
the specific biological activity and receptor targets of N-propionylethanolamine are not well-
documented, its structural similarity to other bioactive NAEs suggests it may play a role in
similar signaling pathways. The shorter acyl chain length compared to well-studied NAEs like
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anandamide (C20:4) and oleoylethanolamide (C18:1) may confer distinct receptor affinities and
metabolic stability.

Potential Signaling Pathways

The following diagram illustrates the general biosynthetic and signaling pathway for N-
acylethanolamines, providing a framework for investigating the specific role of N-
propionylethanolamine.
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Caption: General Biosynthesis and Signaling Pathway of N-Acylethanolamines.

Experimental Workflow for Biological Investigation

To elucidate the biological function of N-propionylethanolamine, a systematic experimental
approach is required. The following workflow outlines key experimental stages.
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Caption: Experimental Workflow for Investigating the Biological Activity of N-
Propionylethanolamine.

Conclusion

N-Propionylethanolamine represents an under-explored member of the N-acylethanolamine
family. This technical guide provides a foundational understanding of its molecular structure
and properties, which is essential for its synthesis, identification, and further investigation. The
provided frameworks for understanding its potential biological roles and for designing
experimental workflows are intended to facilitate future research into the unigque physiological
functions and therapeutic potential of this short-chain lipid mediator. Further studies are
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warranted to fully characterize its spectroscopic properties, delineate its specific biological
targets and signaling pathways, and explore its efficacy in relevant disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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